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Compound of Interest

Compound Name: 2-Butyne, 1-methoxy-

Cat. No.: B1654808 Get Quote

In-Depth Technical Guide to 1-Methoxy-2-butyne
For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Methoxy-2-butyne, also known as methyl propargyl ether, is an organic compound featuring

both an ether and an internal alkyne functional group. Its unique structure makes it a potentially

valuable building block in organic synthesis, particularly in the development of novel

pharmaceutical compounds. The interplay of the electron-donating methoxy group and the

electron-rich carbon-carbon triple bond governs its reactivity and potential applications. This

guide provides a comprehensive overview of the known physical and chemical properties of 1-

methoxy-2-butyne, alongside a proposed synthetic protocol and an analysis of its expected

reactivity.

Core Physical and Chemical Properties
There is a notable scarcity of experimentally determined physical property data for 1-methoxy-

2-butyne in publicly accessible literature. However, computational models and data from

analogous compounds allow for the estimation of its key properties.

Table 1: Physical and Chemical Properties of 1-Methoxy-2-butyne
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Property Value Source

Molecular Formula C₅H₈O [Calculated]

Molecular Weight 84.12 g/mol [Calculated]

CAS Number 2768-41-4 [LookChem]

Boiling Point Not available -

Melting Point Not available -

Density Not available -

Solubility
Expected to be soluble in

organic solvents.
[Inferred]

Appearance Not available -

Synthesis Protocol
A plausible and widely used method for the synthesis of 1-methoxy-2-butyne is the Williamson

ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In

this case, 2-butyn-1-ol would be deprotonated to form the corresponding alkoxide, which is

then reacted with a methylating agent.

Proposed Experimental Protocol: Williamson Ether
Synthesis of 1-Methoxy-2-butyne
Materials:

2-Butyn-1-ol

Sodium hydride (NaH) or other strong base

Anhydrous tetrahydrofuran (THF) or diethyl ether

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium

hydride in anhydrous THF under a nitrogen atmosphere.

Alkoxide Formation: A solution of 2-butyn-1-ol in anhydrous THF is added dropwise to the

stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to

room temperature and stirred until the evolution of hydrogen gas ceases, indicating the

complete formation of the sodium alkoxide.

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added

dropwise. The reaction is then stirred at room temperature for several hours or until TLC

analysis indicates the complete consumption of the starting material.

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous

solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The

combined organic layers are washed with brine, dried over anhydrous magnesium sulfate,

filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by fractional distillation or column chromatography

to yield pure 1-methoxy-2-butyne.

Diagram 1: Proposed Synthesis of 1-Methoxy-2-butyne via Williamson Ether Synthesis

Caption: Proposed synthesis of 1-methoxy-2-butyne.

Chemical Reactivity and Potential Applications
The chemical behavior of 1-methoxy-2-butyne is dictated by its two functional groups. The

ether linkage is generally stable but can be cleaved under harsh acidic conditions. The internal

alkyne, however, is a site of rich reactivity.

Key Reactions:
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Electrophilic Addition: The carbon-carbon triple bond can undergo addition reactions with

various electrophiles, such as halogens and hydrohalic acids. The regioselectivity of these

reactions would be influenced by the electronic effects of the methoxy group.

Reduction: The alkyne can be reduced to the corresponding alkene or alkane. Catalytic

hydrogenation using specific catalysts can control the stereochemistry of the resulting alkene

(e.g., Lindlar's catalyst for the cis-alkene).

Hydroboration-Oxidation: This two-step reaction sequence would be expected to yield a

ketone after tautomerization of the initial enol intermediate. The regioselectivity would place

the carbonyl group at one of the carbons of the original triple bond.

Metalation: While internal alkynes are less acidic than terminal alkynes, strong bases can

potentially deprotonate the carbons adjacent to the triple bond (propargylic position), creating

a nucleophilic center for further functionalization.

The bifunctional nature of 1-methoxy-2-butyne makes it a candidate for the synthesis of

complex molecules. In drug development, the introduction of a rigid alkyne moiety can be used

to constrain the conformation of a molecule, which can be crucial for binding to a biological

target. The ether group can participate in hydrogen bonding and influence the solubility and

pharmacokinetic properties of a drug candidate.

Spectroscopic Properties
While experimental spectra for 1-methoxy-2-butyne are not readily available, its expected

spectroscopic features can be predicted based on its structure.

¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons

(CH₃O-), a singlet or triplet for the methyl group at the other end of the alkyne, and a signal

for the methylene protons adjacent to the ether oxygen.

¹³C NMR: The spectrum would show distinct signals for the four different carbon

environments: the methoxy carbon, the two sp-hybridized carbons of the alkyne, the

methylene carbon, and the terminal methyl carbon.

IR Spectroscopy: The spectrum would be characterized by the absence of a strong C≡C-H

stretch (as it is an internal alkyne), but a weak C≡C stretch may be observable. A prominent
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C-O stretching band characteristic of ethers would also be present.

Mass Spectrometry: The molecular ion peak would be observed at m/z = 84.12.

Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of

the butyne chain.

Conclusion
1-methoxy-2-butyne is a molecule with significant potential in synthetic chemistry, particularly

for applications in medicinal chemistry and materials science. While there is a current lack of

extensive experimental data, its properties and reactivity can be reasonably predicted based on

fundamental chemical principles. The synthetic route via the Williamson ether synthesis is a

reliable method for its preparation. Further research into the experimental characterization and

reactivity of this compound is warranted to fully explore its synthetic utility.

To cite this document: BenchChem. [1-methoxy-2-butyne physical and chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1654808#1-methoxy-2-butyne-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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